molecular formula C10H18 B1254589 (+)-p-Menth-1-ene CAS No. 499-94-5

(+)-p-Menth-1-ene

Cat. No. B1254589
CAS RN: 499-94-5
M. Wt: 138.25 g/mol
InChI Key: FAMJUFMHYAFYNU-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-1-p-menthene is a 1-methyl-4-(propan-2-yl)cyclohex-1-ene that is the (S)-enantiomer of 1-p-menthene. It has a role as a plant metabolite. It is an enantiomer of a (R)-1-p-menthene.

Scientific Research Applications

Conformational Analysis

The conformation of (+)-p-menthane-3,4-diol, derived from (+)-p-menth-3-ene, was analyzed using infrared spectra. This study revealed the trans orientation of two hydroxyl groups and an equatorial orientation of the methyl group, providing insights into the stereochemical course of hydroxylation reactions (Suga, Shishibori, & Matsuura, 1964).

Biotransformation Studies

Cultured cells of Nicotiana tabacum were used to investigate the biotransformation of 1-acetoxy-p-menth-4(8)-ene. This study demonstrated the ability of cultured cells to hydroxylate the exocyclic double bond stereoselectively and the allylic position regioselectively (Lee, Hirata, & Suga, 1984).

Oxidation Studies

The oxidation of (+)-p-menth-3-ene using selenium dioxide was explored to understand the oxidative attack positions. This process selectively yielded various oxidized products, including (±)-p-menth-3-en-5-yl acetate (Suga, Sugimoto, & Matsuura, 1963).

Stereochemistry and Intramolecular Hydrogen Bonding

Research on 1-hydroxy-p-menth-3-en-2-one and its reduction products shed light on their configurations and preferred conformations, highlighting intramolecular hydrogen bonding (Suga, Shishibori, & Matsuura, 1968).

Epoxidation Studies

The epoxidation of p-menth-1- and -3-ene was studied, revealing insights into the stereochemistry of resulting p-menthan-4-ols and the reaction dynamics (Bowman, Chambers, & Jackson, 1966).

Pyrolysis Studies

Kinetics of the pyrolysis of menthyl and neomenthyl chlorides were examined, contributing to the understanding of gas-phase elimination from organic halides (Bamkole & Maccoll, 1970).

properties

CAS RN

499-94-5

Product Name

(+)-p-Menth-1-ene

Molecular Formula

C10H18

Molecular Weight

138.25 g/mol

IUPAC Name

(4S)-1-methyl-4-propan-2-ylcyclohexene

InChI

InChI=1S/C10H18/c1-8(2)10-6-4-9(3)5-7-10/h4,8,10H,5-7H2,1-3H3/t10-/m1/s1

InChI Key

FAMJUFMHYAFYNU-SNVBAGLBSA-N

Isomeric SMILES

CC1=CC[C@H](CC1)C(C)C

SMILES

CC1=CCC(CC1)C(C)C

Canonical SMILES

CC1=CCC(CC1)C(C)C

boiling_point

173.75 °C

Other CAS RN

1195-31-9

Pictograms

Flammable

synonyms

(+)-p-menth-1-ene
p-menth-1-ene

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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